molecular formula C17H27ClN2O4 B613015 (S)-tert-Butyl 2-amino-5-(((benzyloxy)carbonyl)amino)pentanoate hydrochloride CAS No. 161234-80-6

(S)-tert-Butyl 2-amino-5-(((benzyloxy)carbonyl)amino)pentanoate hydrochloride

Cat. No. B613015
CAS RN: 161234-80-6
M. Wt: 358.87
InChI Key: BJKHOAVMQNAYLC-UQKRIMTDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-tert-Butyl 2-amino-5-(((benzyloxy)carbonyl)amino)pentanoate hydrochloride” is a chemical compound with the CAS Number: 63594-37-6. Its molecular weight is 392.88 . It is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for this compound is 1S/C20H24N2O4.ClH/c21-18 (19 (23)25-14-16-8-3-1-4-9-16)12-7-13-22-20 (24)26-15-17-10-5-2-6-11-17;/h1-6,8-11,18H,7,12-15,21H2, (H,22,24);1H/t18-;/m0./s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Unfortunately, other physical and chemical properties such as melting point, density, and solubility are not specified in the available resources .

Scientific Research Applications

Chromogenic Protease Substrates

One study outlines the synthesis of a chromogenic amino acid derivative used for the solid-phase peptide synthesis of oligopeptides. These oligopeptides serve as sequence-specific chromogenic substrates for protease assays, notably for detecting HIV-protease activity. The process involves a selective and stereoselective synthesis starting from a related ester compound, highlighting the derivative's importance in biochemical assays for disease-related research (Badalassi, Nguyen, Crotti, & Reymond, 2002).

Synthesis of Cryptophycin-24

Another application is in the total synthesis of cryptophycin-24 (Arenastatin A), a potent antitumor agent. The synthesis involves the preparation of a major component of cryptophycins using a sequence that includes the Noyori reduction and Frater alkylation, starting from a related benzyl ester. This demonstrates the compound's utility in creating complex molecules with potential pharmaceutical applications (Eggen, Mossman, Buck, Nair, Bhat, Ali, Reiff, Boge, & Georg, 2000).

Asymmetric Synthesis of Cyclopentane Derivatives

Research also includes the asymmetric synthesis of orthogonally functionalized cyclopentane derivatives, showcasing the compound's utility in creating molecules with complex chiral centers. This is crucial for the development of novel organic compounds with potential as building blocks in medicinal chemistry (Garrido, El Hammoumi, Díez, García, & Urones, 2004).

Anticancer Drug Synthesis

Another study focused on the synthesis and characterization of amino acetate functionalized Schiff base organotin(IV) complexes, with investigations into their cytotoxicity against various human tumor cell lines. This highlights the role of related compounds in synthesizing potential anticancer drugs, contributing to the development of new therapeutic agents (Basu Baul, Basu, Vos, & Linden, 2009).

Mechanism of Action

The mechanism of action for this compound is not specified in the available resources .

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315 and H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary statements include P264, P280, P337+P313, P305+P351+P338, P302+P352, P332+P313, and P362 .

properties

IUPAC Name

tert-butyl (2S)-2-amino-5-(phenylmethoxycarbonylamino)pentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4.ClH/c1-17(2,3)23-15(20)14(18)10-7-11-19-16(21)22-12-13-8-5-4-6-9-13;/h4-6,8-9,14H,7,10-12,18H2,1-3H3,(H,19,21);1H/t14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKHOAVMQNAYLC-UQKRIMTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCCNC(=O)OCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCCNC(=O)OCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718551
Record name tert-Butyl N~5~-[(benzyloxy)carbonyl]-L-ornithinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

161234-80-6
Record name tert-Butyl N~5~-[(benzyloxy)carbonyl]-L-ornithinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.